3-(2-(tert-Butylamino)ethyl)-1-(dimethylamino)-3-phenyl-2-indolinone hydrochloride
Description
3-(2-(tert-Butylamino)ethyl)-1-(dimethylamino)-3-phenyl-2-indolinone hydrochloride is a synthetic indolinone derivative with a complex substitution pattern. Its molecular formula is C₂₁H₂₈ClN₃O, and it features:
- A 2-indolinone core (a lactam structure with a ketone group at position 2).
- A phenyl group at position 2.
- A 2-(tert-butylamino)ethyl chain attached to position 3.
- A dimethylamino group at position 1.
- A hydrochloride salt enhancing solubility.
The tert-butylamino and dimethylamino groups contribute to its basicity and lipophilicity, influencing bioavailability and metabolic stability .
Properties
CAS No. |
40713-82-4 |
|---|---|
Molecular Formula |
C22H30ClN3O |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
tert-butyl-[2-[1-(dimethylamino)-2-oxo-3-phenylindol-3-yl]ethyl]azanium;chloride |
InChI |
InChI=1S/C22H29N3O.ClH/c1-21(2,3)23-16-15-22(17-11-7-6-8-12-17)18-13-9-10-14-19(18)25(20(22)26)24(4)5;/h6-14,23H,15-16H2,1-5H3;1H |
InChI Key |
YSIALANMECVQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[NH2+]CCC1(C2=CC=CC=C2N(C1=O)N(C)C)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to three analogs from the provided evidence:
Key Observations:
Core Structure: The target compound and the analog from share the 2-indolinone core, while others (e.g., indole, quinoline) have distinct heterocyclic backbones.
The piperidinyl group in is bulkier than the dimethylamino group in the target compound, which may alter receptor binding kinetics.
Molecular Weight: The target compound (382.92 g/mol) is lighter than the piperidinyl analog (428.02 g/mol), suggesting differences in membrane permeability.
Physicochemical Properties
Analysis:
- The hydrochloride salt enhances the target compound’s solubility compared to neutral analogs.
- Higher LogP in the target compound vs. the quinoline analog suggests greater lipophilicity, favoring blood-brain barrier penetration.
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